molecular formula C19H19FN2O4S2 B6478388 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 933019-18-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No. B6478388
CAS RN: 933019-18-2
M. Wt: 422.5 g/mol
InChI Key: ZULVBXOXMJZNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The compound also has a fluorophenyl group, a dimethoxybenzene group, and a sulfonamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the coupling of the appropriate thiazole, fluorophenyl, dimethoxybenzene, and sulfonamide precursors. For instance, a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorophenyl group, the dimethoxybenzene group, and the sulfonamide group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorine atom, the methoxy groups, and the sulfonamide group. These functional groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the fluorine atom could influence its polarity and the presence of the thiazole ring could contribute to its aromaticity .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including B4, have demonstrated antibacterial properties in various studies . Researchers have explored their potential against bacterial strains, making them promising candidates for novel drug development.

Neurotoxicity Assessment

A novel study examined B4’s impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins. AchE is essential for normal nerve function, and alterations in its activity can lead to behavioral changes and impaired movement. Investigating B4’s effects on AchE provides valuable insights into its neurotoxic potential .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-25-17-7-6-16(11-18(17)26-2)28(23,24)21-9-8-15-12-27-19(22-15)13-4-3-5-14(20)10-13/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULVBXOXMJZNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.